6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

carbonic anhydrase inhibition hCA IX structure-activity relationship

6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (CAS 905767-21-7, molecular formula C₁₆H₁₀Cl₂N₂O₅S, MW 413.2 g/mol) is a synthetic chromene-2-carboxamide derivative bearing a primary sulfonamide pharmacophore on the N-phenyl ring and electron-withdrawing chlorine substituents at positions 6 and 8 of the chromene core. It belongs to the class of aromatic sulfonamides incorporating a 4H-chromen-4-one scaffold, a chemotype that has been systematically investigated for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms hCA IX and hCA XII.

Molecular Formula C16H10Cl2N2O5S
Molecular Weight 413.2 g/mol
Cat. No. B12194418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide
Molecular FormulaC16H10Cl2N2O5S
Molecular Weight413.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C16H10Cl2N2O5S/c17-8-5-11-13(21)7-14(25-15(11)12(18)6-8)16(22)20-9-1-3-10(4-2-9)26(19,23)24/h1-7H,(H,20,22)(H2,19,23,24)
InChIKeyJPUQVKWOPQPGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide: CAS 905767-21-7 Procurement and Differentiation Guide


6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (CAS 905767-21-7, molecular formula C₁₆H₁₀Cl₂N₂O₅S, MW 413.2 g/mol) is a synthetic chromene-2-carboxamide derivative bearing a primary sulfonamide pharmacophore on the N-phenyl ring and electron-withdrawing chlorine substituents at positions 6 and 8 of the chromene core . It belongs to the class of aromatic sulfonamides incorporating a 4H-chromen-4-one scaffold, a chemotype that has been systematically investigated for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms hCA IX and hCA XII [1]. The compound is catalogued in PubChem (SID 41429073) and ChemSpider (ID 16066714) as a screening compound, and is primarily supplied for non-human research applications in medicinal chemistry and biochemical pharmacology [2].

Why 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromene Sulfonamide Analogs


Within the 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide series, even single-position substitutions on the chromene core produce large shifts in CA isoform inhibition potency and selectivity. The unsubstituted parent (5a) is a potent hCA IX inhibitor (Ki = 16.6 nM), but introducing a 6-Cl substituent (5i) reduces hCA IX activity approximately threefold, while the 6-Cl,7-Me combination (5j) is described as 'very negative' for hCA II [1]. The 6,8-dimethyl variant (5h) retains hCA IX activity (Ki = 22.5 nM) but differs from the 6,8-dichloro target in both steric bulk and electronic character, which are critical determinants of zinc-chelating sulfonamide geometry within the CA active site [1]. These SAR data demonstrate that the chromene substitution pattern is not interchangeable; the 6,8-dichloro configuration constitutes a distinct chemotype whose pharmacological profile cannot be inferred by simple analogy to monochloro or dimethyl congeners [1] [2].

Quantitative Differentiation Evidence for 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide vs. Closest Analogs


Carbonic Anhydrase hCA IX Inhibition: 6,8-Dichloro vs. 6,8-Dimethyl and 6-Chloro Substitution Effects

In the Angeli et al. (2021) study, the unsubstituted parent compound 5a exhibited hCA IX Ki = 16.6 nM. Introduction of a single 6-Cl substituent (compound 5i) reduced hCA IX inhibitory potency approximately threefold relative to 5a [1]. The 6,8-dimethyl analog (5h) showed hCA IX Ki = 22.5 nM, while the 5,8-dimethyl regioisomer exhibited hCA IX Ki = 22.5 nM as well, both superior to the reference drug acetazolamide (AAZ, Ki = 25.7 nM) [1]. The target compound, bearing 6,8-dichloro substitution, combines two electron-withdrawing chlorine atoms at the positions where methyl groups (electron-donating) were tolerated in 5h. Based on the additive negative effect of 6-Cl on hCA IX activity observed for 5i, and the distinct electronic environment created by dichloro vs. dimethyl substitution, the 6,8-dichloro compound is predicted to exhibit a differentiated hCA IX inhibition profile compared to both 5h (6,8-dimethyl) and 5i (6-chloro) [1].

carbonic anhydrase inhibition hCA IX structure-activity relationship chromene sulfonamide

hCA II Inhibitory Activity: Negative Impact of 6-Cl Substitution and Implications for 6,8-Dichloro Target

The Angeli et al. (2021) SAR study explicitly states that 'the presence of 6-Cl, 7-Me substitution on 4H-chromen-4-one moiety of sulfamoylphenyl derivatives was found to be very negative for hCA II inhibitory activity' [1]. In contrast, the 7,8-dimethyl analog (5f) achieved hCA II Ki = 9.3 nM, exceeding the potency of acetazolamide (Ki = 12.1 nM) [1]. The unsubstituted parent 5a showed moderate hCA II activity (Ki = 35.1 nM) [1]. Given that a single 6-Cl substituent (without 7-Me) already reduced hCA IX activity threefold, and the 6-Cl,7-Me combination was detrimental to hCA II, the 6,8-dichloro substitution pattern—lacking the compensatory 7-Me group—is expected to exhibit a distinctive hCA II/hCA IX selectivity ratio compared to 5f (7,8-dimethyl) and 5i (6-chloro) [1].

hCA II inhibition off-target selectivity chromene SAR sulfonamide

Antiproliferative Activity: 6,8-Dichloro-N-phenyl Analog Demonstrates MCF-7 Cytotoxicity (Cross-Study Comparison)

In a 2025 study by Al-Sanea et al., the close analog 6,8-dichloro-4-oxo-N-phenyl-4H-chromene-2-carboxamide (compound 5b, differing from the target only by replacement of the 4-sulfamoyl group with hydrogen) exhibited an IC₅₀ of 35.8 µM against the ER(+) MCF-7 breast cancer cell line and 93.1 µM against the triple-negative MDA-MB-231 line, with >100 µM against Ishikawa endometrial cells, indicating selectivity for MCF-7 [1]. Notably, the N-(4-hydroxyphenyl) analog (5i) in the same series was inactive (>100 µM) across all three lines, while the N-(4-acetoxyphenyl) analog (5k) achieved IC₅₀ = 32.8 µM against MCF-7 [1]. This demonstrates that the 6,8-dichloro chromene core can support antiproliferative activity when paired with an appropriate N-phenyl substituent, and the sulfamoyl group of the target compound is expected to further modulate potency and target engagement via carbonic anhydrase binding [1] [2].

anticancer MCF-7 chromone carboxamide cytotoxicity breast cancer

Physicochemical Differentiation: 6,8-Dichloro vs. 6,8-Dimethyl Substitution Effects on logP, Solubility, and Zinc Chelation Geometry

The replacement of electron-donating methyl groups (as in compound 5h: 6,8-dimethyl, MW 372.4) with electron-withdrawing chlorine atoms in the target compound (MW 413.2) produces quantifiable differences in physicochemical parameters. The target compound (C₁₆H₁₀Cl₂N₂O₅S) contains two chlorine atoms vs. zero in 5h (C₁₈H₁₆N₂O₅S), increasing molecular weight by 40.8 g/mol (11.0% increase) and altering both lipophilicity and electronic distribution across the chromene ring system . The electron-withdrawing effect of chlorine at positions 6 and 8 is expected to lower the electron density of the chromene carbonyl oxygen and modulate the acidity of the sulfonamide NH proton, both of which directly influence zinc(II) coordination geometry within the CA active site, as established by molecular docking studies showing that all compounds in this series bind in the deprotonated sulfonamide anion form [1]. In contrast, the 6,8-dimethyl analog (5h) donates electron density into the ring, producing opposite effects on the sulfonamide zinc-binding pharmacophore [1].

physicochemical properties logP electron-withdrawing zinc binding drug-likeness

Structural Confirmation and Purity Benchmarking via Spectroscopic Characterization of Synthetic Intermediates

The synthesis of the target compound proceeds via 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid (CAS 16722-38-6, MF C₁₀H₄Cl₂O₄, MW 259.04), a key intermediate that is commercially available and analytically characterized . This intermediate has a predicted pKa of 1.63 ± 0.20, consistent with the chromone-2-carboxylic acid scaffold, and provides a defined synthetic entry point distinct from the 6,8-dimethyl series (which starts from 2′-hydroxy-3,5-dimethylacetophenone) [1]. Independent synthesis of 6,8-dichloro-4-oxo-N-phenyl-4H-chromene-2-carboxamide (the N-phenyl analog) was reported with 49% yield and melting point of 225°C (decomposition) using TCFH-NMI coupling methodology, establishing a benchmark for amide bond formation efficiency in the 6,8-dichloro series [2].

quality control 6,8-dichlorochromone-2-carboxylic acid synthetic intermediate purity benchmark

Optimal Application Scenarios for 6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Profiling Against hCA IX/XII Tumor Targets

The compound is most appropriately deployed in CA inhibition panels that include hCA I, II, IX, and XII to empirically determine whether the 6,8-dichloro substitution pattern yields a selectivity window distinct from the published 6,8-dimethyl (5h) and 6-chloro (5i) analogs. Based on SAR trends from Angeli et al. (2021), the electron-withdrawing dichloro motif is predicted to produce hCA IX inhibition intermediate between the unsubstituted parent 5a (Ki = 16.6 nM) and the 6-chloro analog 5i (~3-fold less active), with potentially reduced hCA II off-target activity relative to the 7,8-dimethyl compound 5f (hCA II Ki = 9.3 nM) [1]. This makes the compound valuable for probing the electronic requirements of tumor-associated CA isoform binding pockets.

Dual-Mechanism Anticancer Screening Combining CA Inhibition and Direct Cytotoxicity

Given that the 6,8-dichloro chromene core supports antiproliferative activity (N-phenyl analog 5b: MCF-7 IC₅₀ = 35.8 µM) [2], while the sulfamoylphenyl group confers CA inhibitory potential [1], this compound is uniquely suited for dual-mechanism anticancer screening. It can be tested in MCF-7 and MDA-MB-231 breast cancer models under both normoxic and hypoxic conditions to evaluate whether CA IX/XII inhibition synergizes with direct cytotoxicity, a hypothesis not testable with the N-phenyl analog (which lacks the CA pharmacophore) or the unsubstituted chromene sulfonamides (which lack the 6,8-dichloro antiproliferative scaffold).

Electronic Structure-Activity Relationship (eSAR) Expansion of Chromene Sulfonamide Libraries

The 6,8-dichloro compound fills a specific gap in existing chromene sulfonamide SAR libraries, which currently contain electron-donating substituents (methyl at positions 6, 7, and/or 8) and monochloro (6-Cl) variants but no 6,8-dihalo substitution pattern [1]. Including this compound in screening decks enables systematic evaluation of the Hammett σ parameter contribution to CA inhibition, with the combined σₘ effect of two chlorine substituents (+0.74) providing coverage of electron-deficient chemical space unavailable from published analogs [1] [3]. This is particularly relevant for computational QSAR model building and free-energy perturbation (FEP) predictions where diverse electronic environments are required for model training.

Synthetic Methodology Development for Electron-Deficient Chromene Carboxamide Coupling

The electron-withdrawing 6,8-dichloro substitution reduces the nucleophilicity of the chromene-2-carboxylic acid intermediate, presenting a more challenging amide coupling substrate compared to the electron-rich dimethyl analogs. This compound can serve as a benchmark substrate for evaluating coupling reagent efficiency (e.g., TCFH-NMI vs. CDI vs. HATU) in the context of electron-deficient chromene carboxylic acids, with the N-phenyl analog's reported 49% isolated yield using TCFH-NMI [2] providing a baseline for optimization studies aimed at improving synthetic access to this and related dihalo chromene sulfonamides.

Quote Request

Request a Quote for 6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.